PROTAC ER Degrader-14

Targeted Protein Degradation Estrogen Receptor E3 Ligase

PROTAC ER Degrader-14 (also referred to as compound is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) designed for the targeted degradation of the Estrogen Receptor (ER) and Estrogen-Related Receptor (ERR). Its chemical architecture comprises three covalently linked components: an ER/ERR-targeting warhead (ER ligand-6), a flexible linker (N-Boc-piperazine), and a Cereblon (CRBN) E3 ubiquitin ligase ligand ((S)-Deoxy-thalidomide).

Molecular Formula C44H46FN5O5
Molecular Weight 743.9 g/mol
Cat. No. B15540875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ER Degrader-14
Molecular FormulaC44H46FN5O5
Molecular Weight743.9 g/mol
Structural Identifiers
InChIInChI=1S/C44H46FN5O5/c45-37-23-30(42-35-10-8-33(51)24-40(35)55-27-36(42)29-4-2-1-3-5-29)6-11-38(37)49-16-14-28(15-17-49)25-47-18-20-48(21-19-47)32-7-9-34-31(22-32)26-50(44(34)54)39-12-13-41(52)46-43(39)53/h1-11,22-24,28,36,39,42,51H,12-21,25-27H2,(H,46,52,53)/t36-,39+,42-/m1/s1
InChIKeyDFRVIUOFCDWFGR-QLMCDVMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC ER Degrader-14: A CRBN-Recruiting Tool Compound for Estrogen Receptor Degradation Studies


PROTAC ER Degrader-14 (also referred to as compound 86) is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) designed for the targeted degradation of the Estrogen Receptor (ER) and Estrogen-Related Receptor (ERR) . Its chemical architecture comprises three covalently linked components: an ER/ERR-targeting warhead (ER ligand-6), a flexible linker (N-Boc-piperazine), and a Cereblon (CRBN) E3 ubiquitin ligase ligand ((S)-Deoxy-thalidomide) . This PTORAC-type degrader is intended as a research tool to investigate ER biology and targeted protein degradation mechanisms in cellular and potentially in vivo models, and is supplied with a purity of ≥95% .

Why a Generic PROTAC ER Degrader-14 Substitute is Not Interchangeable


PROTAC molecules are exquisitely sensitive to their specific ternary complex geometry. Simply substituting PROTAC ER Degrader-14 with another ER-targeting PROTAC or SERD is scientifically risky without empirical validation. The compound's specific components—the ER ligand-6 warhead , the N-Boc-piperazine linker , and the CRBN-recruiting (S)-Deoxy-thalidomide E3 ligase ligand —collectively dictate its unique degradation profile, including its DC50, Dmax, and selectivity window [1]. Swapping any of these modules can drastically alter the induced protein-protein interaction, leading to a loss of degradation efficiency (the 'hook effect'), changes in neosubstrate specificity, or even stabilization of the target protein, thereby invalidating experimental conclusions and wasting research resources.

Quantitative Differentiation of PROTAC ER Degrader-14: A Comparative Evidence Guide


CRBN vs. VHL E3 Ligase Recruitment for ER Degradation

PROTAC ER Degrader-14 uniquely recruits the CRBN E3 ligase via its (S)-Deoxy-thalidomide moiety, distinguishing it from the well-characterized VHL-recruiting degrader ARV-471 (vepdegestrant) . While ARV-471 has demonstrated a DC50 of ~2.9 nM in specific mutant EGFR cell lines, the degradation efficiency and neosubstrate profile of a CRBN-based ER degrader like Degrader-14 are expected to differ due to the distinct surface topologies and lysine presentation of the CRBN ternary complex [1]. This makes Degrader-14 a critical tool for comparative studies on the influence of E3 ligase choice on degradation kinetics and selectivity.

Targeted Protein Degradation Estrogen Receptor E3 Ligase PROTAC

Structural and Physicochemical Property Benchmarking Against Other ER-Targeting PROTACs

PROTAC ER Degrader-14 possesses a distinct chemical fingerprint relative to other ER-targeting PROTACs in its series. It has a molecular weight of 743.86 g/mol and a molecular formula of C44H46FN5O5 . This contrasts with PROTAC ER Degrader-15 (Compound 40), which has a higher molecular weight of 837.9 g/mol (C47H47F4N5O5) and is described as orally active . The lower molecular weight and different linker composition of Degrader-14 may influence its cellular permeability and solubility, key determinants of its utility in in vitro assays.

Drug Discovery Physicochemical Properties PROTAC Estrogen Receptor

Target Ligand Differentiation: ER ligand-6 vs. Clinical-Grade Warheads

The target protein ligand of PROTAC ER Degrader-14 is ER ligand-6, a proprietary warhead with a molecular weight of 477.57 g/mol [1]. This is a key differentiator from clinical-stage degraders like ARV-471, which utilizes a distinct ER-binding moiety derived from an advanced lead series [2]. While the specific binding affinity of ER ligand-6 is not publicly disclosed, its structure and size differ from the optimized ligands in clinical candidates. This makes Degrader-14 a valuable probe for exploring the structure-activity relationship (SAR) around the ER-binding element, potentially revealing binding modes or degradation profiles not achievable with more advanced, but also more complex, warheads.

Medicinal Chemistry Estrogen Receptor PROTAC Ligand Binding

Key Scientific Applications for PROTAC ER Degrader-14


Comparative Analysis of CRBN- vs. VHL-Mediated ER Degradation

PROTAC ER Degrader-14 is an ideal tool for dissecting the mechanistic differences between CRBN- and VHL-mediated ER degradation pathways . By using Degrader-14 in parallel with a VHL-based ER PROTAC (e.g., ARV-471), researchers can quantitatively compare degradation kinetics, maximal degradation levels (Dmax), and the resulting impact on ER-dependent gene expression. This application is crucial for understanding the fundamental biology of different E3 ligases and for guiding the selection of the most appropriate ligase for a given target or disease context.

In Vitro ER Biology and Target Engagement Studies in MCF-7 Cells

Given its design to degrade both ER and ERR, PROTAC ER Degrader-14 is well-suited for investigating the functional roles of these receptors in estrogen-dependent breast cancer cell lines like MCF-7 . Researchers can use this tool compound to probe the phenotypic consequences of near-complete receptor ablation, quantifying changes in cell proliferation, gene transcription, and downstream signaling pathways. This provides a clean, chemical-genetic approach to validate ER as a therapeutic target beyond the limitations of traditional antagonists or SERDs.

PROTAC Linker and E3 Ligand SAR Exploration Platform

The defined modular structure of PROTAC ER Degrader-14, with its specific N-Boc-piperazine linker and CRBN ligand, serves as a reference point for structure-activity relationship (SAR) studies . By synthesizing analogs with modifications to the linker length, composition, or attachment point, chemists can use Degrader-14's degradation profile as a benchmark. This enables the systematic optimization of linker properties to improve cellular permeability, reduce the 'hook effect', or enhance degradation efficiency.

Technical Documentation Hub

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